![molecular formula C11H8F3N3OS B487076 4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide CAS No. 69636-07-3](/img/structure/B487076.png)

4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

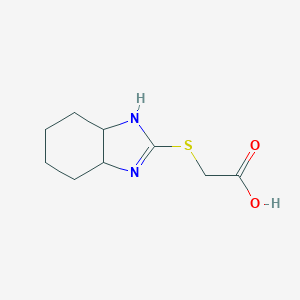

The compound “4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide” is a chemical compound with a molecular formula of C15H12F3NO . It is a type of benzanilide, which is an aromatic compound containing an anilide group where the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-trifluoromethyl amines and azoles have been synthesized and their stability in aqueous media investigated . Another study reported the synthesis of a series of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group (-CF3), a phenyl group (C6H5), and a carboxamide group (CONH2). The InChI string for this compound is InChI=1S/C15H12F3NO/c1-10-5-7-11 (8-6-10)14 (20)19-13-4-2-3-12 (9-13)15 (16,17)18/h2-9H,1H3, (H,19,20) .Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Compounds with trifluoromethyl groups have been used for the deposition of polymeric layers through electrochemical oxidation, which is an alternative for molecularly imprinted polymers .

Anion Sensing

Thiadiazole derivatives have been explored for their potential in anion sensing applications due to their structural properties .

Antibacterial Activity

Similar compounds with sulfonylation reagents have shown antibacterial activity, suggesting possible medical applications .

Cell Proliferation and Apoptosis

Trifluoromethyl groups are part of compounds involved in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism .

Drug Design and Theoretical Studies

Compounds with trifluoromethyl phenyl groups have been studied theoretically to understand their geometric structure, vibrational frequencies, bond lengths, and angles for drug design purposes .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing a trifluoromethyl group, have been found to interact with various receptors and enzymes . For instance, some trifluoromethyl-containing drugs target the calcitonin gene-related peptide (CGRP) receptor, which plays a crucial role in pain transmission .

Mode of Action

Based on the structure and the presence of the trifluoromethyl group, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .

Biochemical Pathways

For instance, some trifluoromethyl-containing compounds have been shown to inhibit the CGRP receptor, thereby modulating pain signaling pathways .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which might improve its absorption and distribution .

Result of Action

Based on the known effects of similar compounds, it can be hypothesized that this compound may exert its effects by modulating the activity of its target proteins, thereby influencing the associated cellular processes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

4-methyl-N-[3-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3OS/c1-6-9(19-17-16-6)10(18)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCBILRTWFKTBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487072.png)

![6-(3,4-Dimethoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487083.png)

![3-Phenyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487121.png)

![3-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487124.png)

![3-(4-Methylphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487125.png)

![3-(4-Methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487126.png)

![3-(4-Methoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487127.png)

![6-(2-Furyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487128.png)

![3-(4-Methoxyphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487131.png)

![3-(4-Methoxyphenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487134.png)

![2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B487143.png)

![6-(3-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487145.png)